3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide (CAS: 329919-76-8, C₂₂H₂₉NO₅, MW: 387.47 g/mol) is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a phenoxyethyl side chain. The side chain contains a methyl group at position 5 and an isopropyl group at position 2 of the phenoxy ring (). This structural motif is common in medicinal chemistry, where trimethoxy groups enhance lipophilicity and metabolic stability, while the ethylphenoxy group modulates steric and electronic interactions with biological targets.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJALNJCBVSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365693 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-73-5 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(5-methyl-2-propan-2-ylphenoxy)ethylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide has shown promising results in cancer research:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB231) and others. The cytotoxic effects are attributed to its ability to interfere with cellular processes involved in proliferation and survival.
- Case Study : In a study evaluating its efficacy against breast cancer cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM while showing low toxicity on normal cell lines (NIH-3T3) with IC50 > 100 µM .
Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal properties:
- Research Findings : Preliminary studies indicate that derivatives of this compound exhibit activity against a range of microbial pathogens, suggesting potential as a therapeutic agent in treating infections .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving:
- Aromatic Substitution Reactions : Utilizing starting materials such as p-cresol and brominated compounds.
- Nucleophilic Substitution : Employing sodium methoxide to introduce methoxy groups.
These synthetic routes not only provide the target compound but also allow for the development of related derivatives that may enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For instance, it may inhibit tubulin polymerization, affecting cell division and growth .
Comparison with Similar Compounds
Structural and Functional Analogues
VUF15485
- Structure : (R,E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide (C₂₇H₃₅FN₂O₄, MW: 584.60 g/mol).
- Key Differences: Incorporates a fluorophenyl-allyl group and a pyrrolidinyl-ethyl chain instead of the isopropylphenoxy-ethyl group.
- Application : Radiolabeled as a high-affinity agonist for receptor studies ().
- Comparison: The fluorophenyl and pyrrolidine moieties in VUF15485 likely enhance receptor binding specificity compared to the target compound’s simpler phenoxyethyl side chain.
Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA)
- Structure : Radioiodinated benzamides such as N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide.
- Key Differences : Retain methoxy/iodo substitutions but lack trimethoxy groups and complex side chains.
- Application: High tumor uptake in prostate cancer xenografts ().
- Comparison : The target compound’s trimethoxy motif may improve lipophilicity and tumor penetration but requires validation for sigma receptor affinity.
Antioxidant Benzamide (THHEB)
- Structure : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
- Key Differences : Hydroxyl groups replace methoxy groups, enhancing antioxidant activity.
- Application : Potent DPPH radical scavenger (IC₅₀ = 22.8 μM) ().
Combretastatin Analogues
- Structure : Trimethoxyphenyl-linked oxazolones and hydrazides (e.g., C₂₈H₃₀N₄O₉, MW: 566.56 g/mol).
- Key Differences : Feature oxazolone or thiazole rings instead of a simple amide bond.
- Application : Anticancer activity via microtubule disruption ().
- Comparison : The target compound’s lack of heterocyclic rings may limit microtubule targeting but simplify synthesis.
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₉NO₅ | 387.47 | 3,4,5-Trimethoxy, isopropylphenoxy | Underexplored; potential anticancer |
| VUF15485 | C₂₇H₃₅FN₂O₄ | 584.60 | Fluorophenyl, pyrrolidinyl | High-affinity agonist |
| [¹²⁵I]PIMBA | C₁₅H₂₁IN₂O₂ | 412.25 | Iodo, piperidinyl | Sigma receptor imaging |
| THHEB | C₁₅H₁₅NO₅ | 289.28 | 3,4,5-Trihydroxy, phenethyl | Antioxidant (IC₅₀ = 22.8 μM DPPH) |
| Combretastatin Analogue 2a | C₂₈H₃₀N₄O₉ | 566.56 | Oxazolone, hydrazide | Anticancer (microtubule disruption) |
Biological Activity
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C23H29N3O6S
- Molecular Weight : 453.56 g/mol
- LogP : 2.989
- Predicted Boiling Point : 506.2 ± 50.0 °C
- Density : 1.097 ± 0.06 g/cm³
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, modifications of similar compounds with trimethoxy groups have shown significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be in the range of 20 to 50 μM, indicating moderate to high potency against tumor cells .
The proposed mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to bind effectively to enzymes like dihydrofolate reductase, which plays a crucial role in the folate cycle and DNA synthesis .
- Induction of Apoptosis : Flow cytometry assays indicated that related compounds can induce apoptosis in cancer cells through cell cycle arrest at the G1 phase .
Study on Antiproliferative Effects
A study evaluated the antiproliferative activity of various derivatives, including those similar to our compound, using MTT assays across several cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their non-methoxylated counterparts. The most potent derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
In Vivo Efficacy
In vivo studies demonstrated that certain derivatives could significantly suppress tumor growth in mouse models when administered at specific dosages. These findings suggest that further exploration into dosage optimization and delivery methods could enhance therapeutic outcomes .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| 3,4,5-trimethoxybenzamide | 20.47 ± 2.07 | Apoptosis induction | High potency against MGC-803 |
| 5-Fluorouracil | 74.39 ± 2.03 | Antimetabolite | Standard chemotherapy |
| TMECG (related compound) | Varies | Dihydrofolate reductase inhibition | Effective against melanoma |
Q & A
Q. Methodology :
- Synthesis : Adapt a two-step procedure involving (1) condensation of substituted benzaldehydes with aminophenoxyethyl intermediates under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) . (2) Coupling of 3,4,5-trimethoxybenzoyl chloride with a phenoxyethylamine intermediate via nucleophilic acyl substitution, monitored by TLC .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. For crystalline derivatives, employ recrystallization from ethanol or dichloromethane-hexane mixtures .
Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?
Q. Methodology :
- NMR Analysis : Assign proton environments using H NMR (e.g., δ 11.63 ppm for amide protons in DMSO-d6) and C NMR to confirm methoxy groups (δ 56–60 ppm) and carbonyl resonances .
- Mass Spectrometry : Validate molecular weight via HRMS-ESI (e.g., observed [M+H] at 332.1135 vs. calculated 332.1129) .
- Crystallography : Refine single-crystal X-ray data using SHELXL (SHELX suite) for precise bond-length/angle measurements and space group determination .
Advanced: What experimental strategies are used to assess its biological activity and structure-activity relationships (SAR)?
Q. Methodology :
- In Vitro Assays : Screen against target enzymes (e.g., bacterial pptases) using radiolabeled substrates (e.g., ) to measure inhibition constants () .
- SAR Development : Synthesize analogs (e.g., replacing methoxy with halogen or alkyl groups) and correlate substituent effects with bioactivity using regression models .
Advanced: How can contradictory data in biological activity studies be resolved?
Q. Methodology :
- Control Variables : Standardize assay conditions (pH, temperature, solvent purity) to minimize variability .
- Orthogonal Validation : Cross-verify radioligand binding results with functional assays (e.g., cAMP accumulation for receptor agonism) .
- Meta-Analysis : Compare datasets across studies, accounting for differences in cell lines (e.g., HEK293 vs. CHO) or enantiomer-specific activity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. Methodology :
- Data Quality : Collect high-resolution (<1.2 Å) datasets to resolve flexible side chains (e.g., propan-2-ylphenoxy group). Use synchrotron sources for weak diffraction .
- Refinement : Apply SHELXL’s restraints for disordered methoxy groups and anisotropic displacement parameters. Validate with R convergence .
Advanced: What biochemical pathways are implicated in its mechanism of action?
Q. Methodology :
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., bacterial pptases or PPARδ) .
- Pathway Mapping : Perform transcriptomics (RNA-seq) or metabolomics (LC-MS) on treated cells to detect downstream effects (e.g., lipid metabolism alterations) .
Advanced: How can researchers validate the purity and stability of this compound under storage?
Q. Methodology :
- Purity : Monitor via HPLC (≥95% purity threshold) and Karl Fischer titration for residual solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS .
Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?
Q. Methodology :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS quantification to identify major metabolites .
Advanced: How can computational modeling guide the design of derivatives with improved efficacy?
Q. Methodology :
- Docking Studies : Use AutoDock Vina to predict binding poses in target pockets (e.g., PPARδ ligand-binding domain) .
- QSAR Modeling : Train ML models on IC data from analogs to prioritize substituents (e.g., trifluoromethyl for enhanced lipophilicity) .
Advanced: What protocols enable radiolabeling for tracer studies?
Q. Methodology :
- Tritiation : Catalyze hydrogen isotope exchange using Pd/C and H gas under mild conditions .
- QC : Validate radiochemical purity (>98%) via radio-HPLC and measure specific activity (Ci/mmol) using scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
